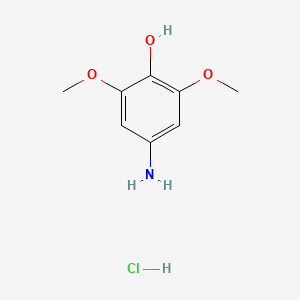
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring, with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride typically involves multiple steps. One common method includes:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
Phenol, 2,6-dimethoxy-: Similar structure but lacks the amino group at the 4-position.
4-amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring instead of a phenol ring.
Uniqueness
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is unique due to the combination of its amino and methoxy groups on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
198134-83-7 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC名 |
4-amino-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-6-3-5(9)4-7(12-2)8(6)10;/h3-4,10H,9H2,1-2H3;1H |
InChIキー |
CNDNENQTAKXLHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


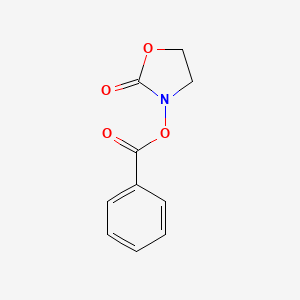
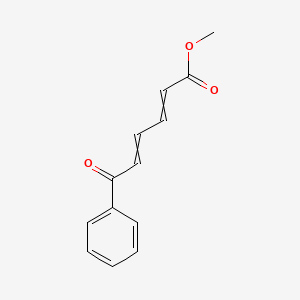
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
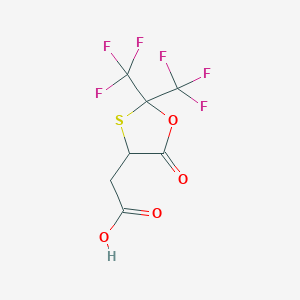

![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)

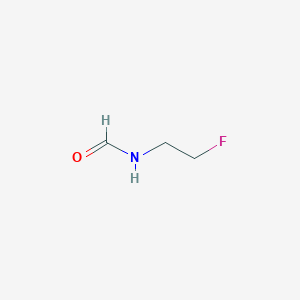
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
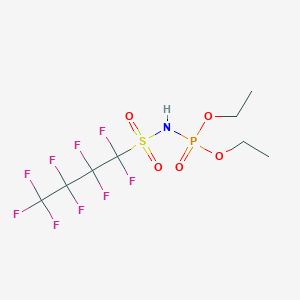
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
